N-(3,5-dichlorophenyl)-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide
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Overview
Description
N-(3,5-dichlorophenyl)-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a dichlorophenyl group, a triazolopyridazine moiety, and a piperidine carboxamide group, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-dichlorophenyl)-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the triazolopyridazine core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the dichlorophenyl group: This step may involve electrophilic aromatic substitution reactions.
Formation of the piperidine carboxamide group: This can be achieved through amide bond formation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of high-throughput screening techniques to identify the most efficient reaction conditions and catalysts.
Chemical Reactions Analysis
Types of Reactions
N-(3,5-dichlorophenyl)-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be used to modify specific functional groups within the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the dichlorophenyl group.
Common Reagents and Conditions
Common reagents used in these reactions may include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions.
Major Products
The major products formed from these reactions will depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups into the molecule.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe to study biological processes or as a lead compound for drug discovery.
Medicine: The compound could have potential therapeutic applications, particularly if it exhibits biological activity against specific targets.
Industry: It may be used in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of N-(3,5-dichlorophenyl)-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide would depend on its specific interactions with molecular targets. Potential molecular targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(3,5-dichlorophenyl)-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide may include other triazolopyridazine derivatives or compounds with similar functional groups.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and its potential to interact with a wide range of molecular targets. This makes it a valuable tool for researchers looking to explore new chemical space or develop novel therapeutic agents.
Properties
Molecular Formula |
C18H18Cl2N6O |
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Molecular Weight |
405.3 g/mol |
IUPAC Name |
N-(3,5-dichlorophenyl)-1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide |
InChI |
InChI=1S/C18H18Cl2N6O/c1-11-22-23-16-2-3-17(24-26(11)16)25-6-4-12(5-7-25)18(27)21-15-9-13(19)8-14(20)10-15/h2-3,8-10,12H,4-7H2,1H3,(H,21,27) |
InChI Key |
GMRJUTKOJKBKIM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C2N1N=C(C=C2)N3CCC(CC3)C(=O)NC4=CC(=CC(=C4)Cl)Cl |
Origin of Product |
United States |
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